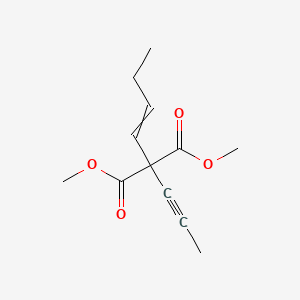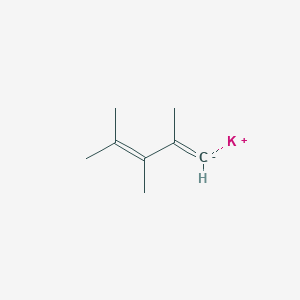
potassium;2,3,4-trimethylpenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;2,3,4-trimethylpenta-1,3-diene is an organometallic compound with the molecular formula C8H13K. This compound is characterized by the presence of a potassium ion bonded to a 2,3,4-trimethylpenta-1,3-diene ligand. The structure of 2,3,4-trimethylpenta-1,3-diene includes a hydrocarbon chain with two double bonds and three methyl groups, making it a conjugated diene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;2,3,4-trimethylpenta-1,3-diene typically involves the reaction of 2,3,4-trimethylpenta-1,3-diene with a potassium source. One common method is the reaction of 2,3,4-trimethylpenta-1,3-diene with potassium metal in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial to remove any impurities that may affect its reactivity and applications .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;2,3,4-trimethylpenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds in the diene to single bonds, forming saturated hydrocarbons.
Substitution: The potassium ion can be substituted with other metal ions or organic groups, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to a variety of organometallic compounds with different metal ions or organic groups .
Aplicaciones Científicas De Investigación
Potassium;2,3,4-trimethylpenta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to study the bonding and reactivity of metal complexes.
Biology: The compound can be used in biochemical studies to investigate the interactions between metal ions and biological molecules.
Medicine: Research on the compound’s potential therapeutic properties, such as its ability to act as a catalyst in drug synthesis, is ongoing.
Industry: It is used in the production of polymers and other materials due to its reactivity and stability.
Mecanismo De Acción
The mechanism by which potassium;2,3,4-trimethylpenta-1,3-diene exerts its effects involves the interaction of the potassium ion with various molecular targets. The potassium ion can coordinate with electron-rich sites on other molecules, facilitating reactions such as catalysis and electron transfer. The conjugated diene structure allows for resonance stabilization, enhancing the compound’s reactivity in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to potassium;2,3,4-trimethylpenta-1,3-diene include other organometallic compounds with conjugated diene ligands, such as:
- Potassium;1,3-butadiene
- Potassium;isoprene (2-methyl-1,3-butadiene)
- Potassium;chloroprene (2-chloro-1,3-butadiene)
Uniqueness
This compound is unique due to the presence of three methyl groups on the diene ligand, which can influence its reactivity and stability. The specific arrangement of these methyl groups can affect the compound’s electronic properties and its interactions with other molecules, making it distinct from other similar organometallic compounds .
Propiedades
Número CAS |
113194-30-2 |
|---|---|
Fórmula molecular |
C8H13K |
Peso molecular |
148.29 g/mol |
Nombre IUPAC |
potassium;2,3,4-trimethylpenta-1,3-diene |
InChI |
InChI=1S/C8H13.K/c1-6(2)8(5)7(3)4;/h1H,2-5H3;/q-1;+1 |
Clave InChI |
QRBQHQHKYXKNSN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)C(=[CH-])C)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




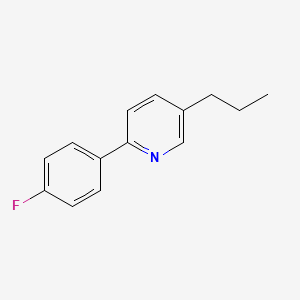
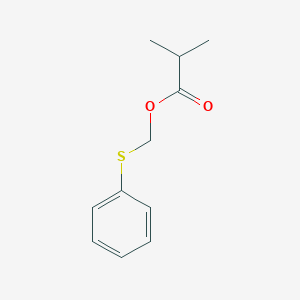
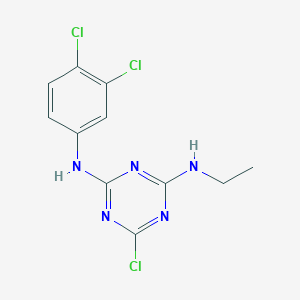

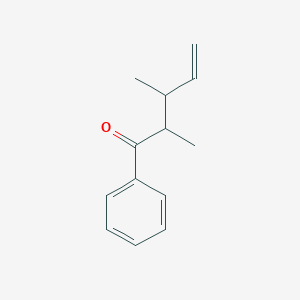

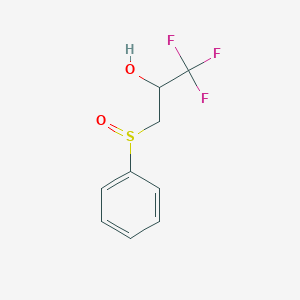
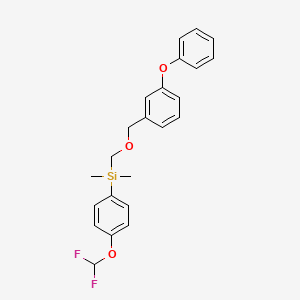
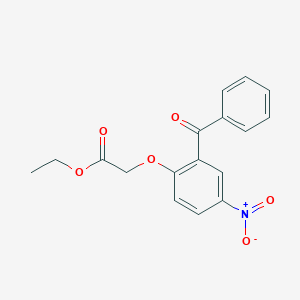
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
